5-Bromo-6-methoxypicolinic acid

Description

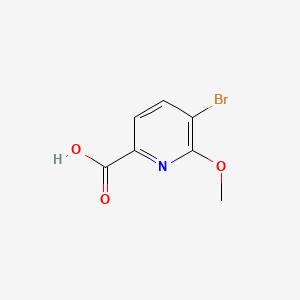

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHBRPSPSCCVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704718 | |

| Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-70-9 | |

| Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of a carboxylic acid, a bromine atom, and a methoxy group on the pyridine scaffold offers multiple reaction sites for constructing complex molecular architectures. While extensive experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its core chemical properties, predicted spectral data, a plausible synthetic route, and its anticipated reactivity. By drawing upon data from analogous compounds and fundamental chemical principles, this document serves as an essential resource for researchers looking to leverage this molecule in drug discovery and development programs.

Core Chemical Identity and Structure

This compound, also known as 5-bromo-6-methoxypyridine-2-carboxylic acid, is a heterocyclic aromatic compound. The core structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group. This specific substitution pattern is crucial for its reactivity and potential as a building block in medicinal chemistry.

Caption: 2D Structure of this compound.

Key Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | - |

| CAS Number | 1214334-70-9 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)C(=O)O | - |

Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale / Comparative Data |

| Appearance | White to off-white solid. | Based on the appearance of its isomer, 6-Bromo-5-methoxypicolinic acid, which is described as a white solid.[2] |

| Melting Point | Not available. Expected to be a solid with a relatively high melting point, likely >150 °C. | Picolinic acid has a melting point of 136-138 °C.[3] Halogenation and methoxylation generally increase molecular weight and can enhance crystal lattice interactions, suggesting a higher melting point. |

| Boiling Point | Predicted: 323.8±42.0 °C. | This is a computationally predicted value. Thermal decomposition may occur at or before boiling. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water and nonpolar solvents like hexanes. | The parent compound, 2-picolinic acid, is very soluble in water and soluble in ethanol, but poorly soluble in benzene and chloroform.[4][5][6] The introduction of the bromo and methoxy groups increases the molecule's lipophilicity, which is expected to decrease water solubility while potentially improving solubility in solvents like dichloromethane and ethyl acetate. |

| pKa | Predicted: ~3.5 | The pKa of the parent 2-picolinic acid is 5.32.[6] The electron-withdrawing effects of the bromine atom are expected to increase the acidity of the carboxylic acid, thus lowering the pKa. The methoxy group is a weak electron-donating group by resonance but can be weakly withdrawing by induction, so its effect is less pronounced. The pKa of the related isomer 6-Bromo-5-methoxypicolinic acid is predicted to be 3.52.[7] |

Proposed Synthetic Strategy

While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established pyridine chemistry and synthetic routes reported for its isomers. A common strategy for preparing substituted picolinic acids involves the oxidation of a corresponding methylpyridine.

The proposed synthesis starts from the commercially available 2-amino-5-bromopyridine.

Caption: Proposed synthetic workflow for this compound.

Rationale Behind Experimental Choices

-

Step 1: Diazotization and Hydrolysis: This is a standard method for converting an amino group on an aromatic ring to a hydroxyl group. The reaction proceeds via a diazonium salt intermediate which is then displaced by water.

-

Step 2: Methylation: The hydroxyl group of 5-Bromo-2-hydroxypyridine is weakly acidic and can be deprotonated with a suitable base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide (CH₃I) in a Williamson ether synthesis.

-

Step 3: Directed Ortho-Metalation (DoM): The methoxy group at the 2-position is a powerful directing group for ortho-lithiation. A strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the C-6 position, which is the most acidic proton on the ring due to the directing effect of the methoxy group and the inductive effect of the ring nitrogen. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

-

Step 4: Carboxylation: The resulting organolithium intermediate is a potent nucleophile that readily attacks solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate to yield the final product.

Predicted Spectroscopic Data

For a researcher synthesizing this compound, spectroscopic analysis is critical for structure confirmation. The following are predicted spectra based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two pyridine protons, and one signal in the aliphatic region for the methoxy group protons.

-

Pyridine Protons (H-3, H-4): These two protons form an AX spin system and will appear as two doublets.

-

δ ≈ 7.8 - 8.2 ppm (d, 1H, J ≈ 8.5 Hz): This signal is likely the proton at the C-4 position, coupled to the H-3 proton.

-

δ ≈ 7.3 - 7.7 ppm (d, 1H, J ≈ 8.5 Hz): This signal corresponds to the proton at the C-3 position. The exact chemical shifts are influenced by the electronic effects of all substituents.

-

-

Methoxy Protons (-OCH₃):

-

δ ≈ 3.9 - 4.1 ppm (s, 3H): A singlet integrating to three protons, characteristic of a methoxy group attached to an aromatic ring.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

-

Carboxylic Carbon (C=O): δ ≈ 164 - 168 ppm

-

Pyridine Ring Carbons:

-

C2 (C-COOH): δ ≈ 147 - 151 ppm

-

C6 (C-OCH₃): δ ≈ 160 - 164 ppm (significantly downfield due to the directly attached oxygen)

-

C4: δ ≈ 140 - 144 ppm

-

C3: δ ≈ 115 - 120 ppm

-

C5 (C-Br): δ ≈ 110 - 115 ppm

-

-

Methoxy Carbon (-OCH₃): δ ≈ 53 - 56 ppm

(Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.)

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the vibrations of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[8]

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic -OCH₃).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[8]

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp peaks in the 1600-1400 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong, sharp bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic molecular ion peak cluster due to the presence of bromine. There will be two major peaks of approximately equal intensity at m/z 231 and m/z 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A common fragmentation pathway would be the loss of the carboxyl group as CO₂, leading to a fragment ion peak at m/z 187/189.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

Caption: Key reactivity pathways for this compound.

Key Reactions

-

Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for forming esters, amides, and other derivatives. Amide bond formation is particularly crucial in drug development for linking this fragment to other parts of a target molecule.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed reactions. This allows for the introduction of a wide variety of substituents at the 5-position.

-

Suzuki Coupling: Reaction with boronic acids can introduce new aryl or heteroaryl rings, a common strategy for exploring structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: This reaction can form a C-N bond, introducing diverse amine functionalities.

-

-

Reactions at the Pyridine Nitrogen: The nitrogen atom can be oxidized to a pyridine N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

Role as a Pharmaceutical Intermediate

Brominated heterocyclic compounds are considered "privileged scaffolds" in medicinal chemistry.[9] They serve as key intermediates for building more complex molecules with desired biological activities. Patents demonstrate that substituted picolinic acid derivatives are integral to the synthesis of drugs targeting respiratory disorders and other conditions.[1][10] For instance, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist for dopamine (D₂/D₃) and serotonin (5-HT₃) receptors, highlighting the potential of this chemical class in developing treatments for CNS disorders and chemotherapy-induced nausea.[11][12]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on the known hazards of related pyridine carboxylic acids.

-

Hazard Class: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[13][14] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Avoid generating dust.

-

Keep away from strong oxidizing agents and strong bases.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials.

-

Conclusion

This compound represents a valuable, albeit under-characterized, building block for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries and synthesizing complex target molecules. While this guide relies on prediction and analogy due to the scarcity of published experimental data, the provided information on its identity, proposed synthesis, predicted spectral characteristics, reactivity, and handling serves as a foundational resource for scientists. As the demand for novel heterocyclic intermediates grows, the exploration and application of compounds like this compound will undoubtedly play a crucial role in advancing drug discovery programs.

References

As this is a synthesized guide based on available data for related compounds, the references provided support the underlying principles and data points used for inference and prediction.

Sources

- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 2. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 6. picolinic acid [chemister.ru]

- 7. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 11. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. bio.vu.nl [bio.vu.nl]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-Depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Abstract

5-Bromo-6-methoxypicolinic acid, identified by CAS number 1214334-70-9, is a strategically important heterocyclic building block in medicinal chemistry. While detailed public data on this specific molecule is sparse, its structural motifs are prevalent in a range of biologically active compounds. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible and robust synthetic approach based on established chemical precedent, detailed analytical characterization protocols, and its significant potential applications in drug discovery, particularly in the synthesis of modulators for key central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the pharmaceutical industry. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, improve solubility, and modulate metabolic stability, making it a cornerstone of many FDA-approved drugs.[1] The carboxylic acid at the 2-position provides a crucial handle for amide bond formation, a primary strategy for linking molecular fragments in drug candidates. Furthermore, the picolinic acid structure is a well-established bidentate chelating agent for various metal ions, a property that can be exploited in both therapeutics and diagnostics.[2]

Derivatives of picolinic acid have been successfully developed as potent enzyme inhibitors and receptor modulators for a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][3] The subject of this guide, this compound, incorporates three key functional groups onto this scaffold: a bromine atom, a methoxy group, and the carboxylic acid. Each provides a distinct chemical handle for further molecular elaboration:

-

The bromine atom is a versatile functional group, ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

-

The methoxy group can influence the electronic properties of the ring and provides a potential site for demethylation to reveal a hydroxyl group for further functionalization.

-

The carboxylic acid is the primary point for amide coupling to connect with amine-containing fragments, building molecular complexity.

This strategic combination of functionalities makes this compound a valuable intermediate for constructing libraries of complex molecules for biological screening.

Physicochemical and Safety Profile

A clear understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical intermediate.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1214334-70-9 | [4] |

| Molecular Formula | C₇H₆BrNO₃ | [4] |

| Molecular Weight | 232.03 g/mol | [4] |

| IUPAC Name | This compound | |

| Physical Form | White to Yellow Solid | [1] |

| Storage | Inert atmosphere, 2-8°C (Refrigerator) | [1] |

| Purity | Typically ≥95% | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Signal Word: Warning[1]

-

GHS Hazard Pictogram: GHS07 (Harmful)

-

Hazard Statements:

-

Precautionary Statements:

Causality Insight: The hazard profile is consistent with many functionalized aromatic carboxylic acids. The irritant properties are typical for acidic compounds, and the potential for respiratory irritation is common for fine solid powders. Strict adherence to standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, is mandatory.

Synthesis and Purification Workflow

The proposed synthesis starts from a hypothetical, yet reasonably accessible, precursor: 5-Bromo-6-methoxy-2-methylpyridine .

Proposed Synthetic Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 884494-81-9 | 3-Bromo-5-fluoro-2-methoxypyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

The Unambiguous Assignment: A Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxypicolinic Acid

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. Novel heterocyclic compounds, such as substituted picolinic acids, are of significant interest due to their diverse biological activities. 5-Bromo-6-methoxypicolinic acid, a pyridine derivative, represents a scaffold with potential applications in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact chemical structure. This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound, detailing the synergistic application of modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each analytical choice.

The structural confirmation of a novel chemical entity is a multi-faceted process, demanding a convergence of evidence from various analytical methodologies. No single technique can definitively establish a structure in isolation. Instead, a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is imperative. This guide will navigate through the theoretical underpinnings and practical application of these techniques, culminating in a confident structural assignment for this compound.

Proposed Structure and Synthesis

The hypothesized structure of this compound is presented below.

Caption: Proposed chemical structure of this compound.

A plausible synthetic route involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO4)[1][2]. This reaction would selectively oxidize the methyl group to a carboxylic acid, yielding the target compound.

Spectroscopic Verification Workflow

The comprehensive structure elucidation will follow a logical workflow, where each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to determine the molecular weight and elemental formula of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain insights into the molecule's substructures.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Elemental Composition |

| [M] | 230.9531 | C₇H₆⁷⁹BrNO₃ |

| [M+H]⁺ | 231.9609 | C₇H₇⁷⁹BrNO₃ |

| [M-H]⁻ | 229.9453 | C₇H₅⁷⁹BrNO₃ |

| [M-CH₃]⁺ | 216.9453 | C₆H₄⁷⁹BrNO₃ |

| [M-COOH]⁺ | 185.9609 | C₆H₅⁷⁹BrNO |

Interpretation of Fragmentation

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-45 Da) or the hydroxyl group (-17 Da)[3][4]. The loss of a methyl group (-15 Da) from the methoxy substituent is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[5] |

| ~3000 | Medium | C-H stretch (aromatic and methyl) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid)[5] |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1300-1200 | Strong | C-O stretch (methoxy group and carboxylic acid) |

| ~1050 | Medium | C-O stretch (methoxy group) |

| Below 850 | Medium-Strong | C-H out-of-plane bending (aromatic) |

| Below 700 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer, and the strong carbonyl (C=O) absorption. The presence of bands corresponding to the pyridine ring and the C-O and C-Br stretches will provide further evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

COSY (Correlation Spectroscopy): Perform a homonuclear correlation experiment to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Perform a heteronuclear correlation experiment to identify direct carbon-proton attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Perform a heteronuclear correlation experiment to identify long-range carbon-proton correlations (over 2-3 bonds).

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | COOH |

| ~8.1 | Doublet | 1H | H-4 |

| ~7.9 | Doublet | 1H | H-3 |

| ~4.0 | Singlet | 3H | OCH₃ |

Rationale for ¹H NMR Predictions:

-

The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet far downfield[5].

-

The two aromatic protons on the pyridine ring will be doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-withdrawing bromine and carboxylic acid groups and the electron-donating methoxy group.

-

The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~158 | C-6 (attached to OCH₃) |

| ~148 | C-2 (attached to COOH) |

| ~142 | C-4 |

| ~115 | C-3 |

| ~110 | C-5 (attached to Br) |

| ~55 | OCH₃ |

Rationale for ¹³C NMR Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal[5].

-

The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbon attached to the electronegative oxygen (C-6) will be significantly downfield. The carbon bearing the bromine (C-5) will be shifted upfield due to the heavy atom effect.

-

The methoxy carbon will appear in the typical range for such groups.

2D NMR for Connectivity Confirmation

Caption: Key expected 2D NMR correlations for structure confirmation.

-

COSY: A cross-peak between the signals for H-3 and H-4 will confirm their adjacent relationship.

-

HSQC: Correlations between the proton signals and their directly attached carbon signals will be observed (H-3 to C-3, H-4 to C-4).

-

HMBC: Long-range correlations will be crucial for piecing together the entire structure. For example, the methoxy protons should show a correlation to C-6. The aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. High-resolution mass spectrometry will establish the elemental formula and provide initial structural clues through fragmentation analysis. Infrared spectroscopy will confirm the presence of key functional groups, namely the carboxylic acid and the substituted pyridine ring. Finally, a comprehensive suite of 1D and 2D NMR experiments will provide the definitive connectivity of the atoms, allowing for an unambiguous assignment of the structure. By following the protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

- Auf der Heyde, T. P. E., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38. [Link]

- Chemistry LibreTexts. (2023, August 29).

- YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxypicolinic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-6-methoxypicolinic acid, with the CAS Number 1214334-70-9, is a halogenated and ether-substituted derivative of picolinic acid (pyridine-2-carboxylic acid).[1] Such substituted pyridine scaffolds are of significant interest to researchers in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecular architectures with specific biological or physical properties. The precise arrangement of functional groups—a carboxylic acid, a bromine atom, and a methoxy group—on the pyridine ring imparts a unique combination of steric and electronic features that dictate its reactivity and physical behavior.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of experimental data for this specific isomer, this document will also present data for its close structural isomer, 6-Bromo-5-methoxypicolinic acid (CAS: 54232-43-8) , for comparative analysis.[2][3][4] This approach allows for a deeper understanding of how substituent placement can influence molecular properties, a critical consideration for synthetic and medicinal chemists. We will delve into its structural and physicochemical properties, expected spectroscopic signatures, and the robust experimental protocols required for their empirical determination.

Molecular Structure and General Properties

The foundational characteristics of a compound are its molecular structure and resulting general properties. This compound is a solid at room temperature, typically appearing as a white to yellow powder.

| Property | This compound | 6-Bromo-5-methoxypicolinic acid (Isomer) |

| CAS Number | 1214334-70-9[5] | 54232-43-8[2][3][4] |

| Molecular Formula | C₇H₆BrNO₃[1][6] | C₇H₆BrNO₃[2][4] |

| Molecular Weight | 232.03 g/mol [1][6] | 232.03 g/mol [2][4] |

| IUPAC Name | 5-bromo-6-methoxypyridine-2-carboxylic acid | 6-bromo-5-methoxypyridine-2-carboxylic acid[4] |

| Appearance | White to Yellow Solid | White to off-white Solid[2] |

| Storage | Inert atmosphere, 2-8°C[5][6] | Inert gas (nitrogen or Argon) at 2-8°C[2] |

Physicochemical Properties: A Comparative Overview

Many of the physicochemical properties for this compound have not been experimentally determined and reported in the literature. However, computational predictions provide valuable estimates for researchers. Below is a table summarizing these predicted values, alongside the predicted data for its isomer, 6-Bromo-5-methoxypicolinic acid, to illustrate the subtle yet important differences arising from substituent placement.

| Property | This compound (Predicted) | 6-Bromo-5-methoxypicolinic acid (Predicted) |

| Boiling Point | 323.8 ± 42.0 °C at 760 mmHg[7] | 362.8 ± 42.0 °C[2] |

| Density | 1.713 ± 0.06 g/cm³[8] | 1.713 ± 0.06 g/cm³[2] |

| pKa | Not available | 3.52 ± 0.10[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While specific experimental spectra for this compound are not widely published, we can predict the key features based on its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic & Methoxy): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-O Stretch (Methoxy Ether): A distinct band in the 1000-1300 cm⁻¹ region, likely around 1250 cm⁻¹, corresponding to the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.

-

Pyridine Ring Protons: The two protons on the pyridine ring are in different chemical environments and will appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (7.0-8.5 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, expected around 3.8-4.2 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Pyridine Ring Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbons attached to electronegative atoms (Br, O, N) will be shifted further downfield. The carbon bearing the bromine atom (C5) would likely appear around 110-125 ppm, while the carbon attached to the methoxy group (C6) would be significantly downfield (e.g., >150 ppm).

-

Methoxy Carbon (-OCH₃): A signal around 55-65 ppm.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details standard, self-validating protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

-

Measurement:

-

A rapid heating ramp (10-20°C/min) is used to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second measurement is performed with a slow heating ramp (1-2°C/min) starting from ~20°C below the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of this compound, with its polar carboxylic acid group and less polar brominated aromatic ring, suggests it will have varied solubility in different solvents. This protocol provides a qualitative and semi-quantitative assessment.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Test:

-

To 1 mL of each solvent in a separate vial, add ~10 mg of the compound.

-

Vortex or shake vigorously for 1 minute at ambient temperature.

-

Visually observe if the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Test (for solvents where it is soluble):

-

Accurately weigh 10 mg of the compound into a vial.

-

Add the solvent dropwise while stirring until the solid completely dissolves.

-

Record the volume of solvent used to calculate an approximate solubility in mg/mL.

-

Sources

- 1. This compound - CAS:1214334-70-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]

- 3. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 4. 6-Bromo-5-methoxypicolinic acid 95% | CAS: 54232-43-8 | AChemBlock [achemblock.com]

- 5. 1214334-70-9|this compound|BLD Pharm [bldpharm.com]

- 6. CAS No. 1214334-70-9 Specifications | Ambeed [ambeed.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1214334-70-9[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the theoretical principles that govern its dissolution, practical methodologies for its experimental determination, and the analytical techniques required for accurate quantification. By synthesizing fundamental theory with actionable protocols, this document serves as an essential resource for scientists aiming to optimize the use of this compound in their research and development endeavors.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's behavior and utility in a multitude of applications. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression through the development pipeline[1][2]. Understanding and quantifying the solubility of a molecule like this compound is therefore not merely an academic exercise but a foundational step in harnessing its full potential. This guide will explore the key factors influencing its solubility and provide robust methods for its measurement.

Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is not an isolated property but rather the result of an interplay between several intrinsic molecular characteristics. For this compound, the key determinants are its acidity (pKa) and lipophilicity (LogP).

-

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid[3]. As a carboxylic acid, this compound's solubility is highly dependent on the pH of the aqueous medium. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be in its ionized (carboxylate) form, which is significantly more water-soluble[3][4]. This pH-dependent ionization is a crucial lever for controlling solubility in formulations and experimental systems[5].

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, or "oil-loving" nature. It describes how the compound distributes itself between an immiscible non-polar (octanol) and polar (water) phase[3]. A higher LogP value generally correlates with lower aqueous solubility[6]. The presence of the bromo- and methoxy- groups on the pyridine ring influences the molecule's overall lipophilicity and, consequently, its solubility profile.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₆BrNO₃ | Provides the basis for molecular weight. |

| Molecular Weight | 232.03 g/mol [7][8] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa | ~3.5 (Predicted)[9] | Indicates the compound is a weak acid; solubility will increase significantly in neutral to basic aqueous solutions (pH > 4). |

| Physical Form | Solid[10] | The crystalline structure and lattice energy of the solid form must be overcome for dissolution to occur. |

Solubility Profile: A Practical Overview

While extensive quantitative data for this compound is not widely published, a qualitative assessment based on its structure can be made.

-

Aqueous Solubility: Expected to be low in acidic water (pH < 3) due to the protonated carboxylic acid group. Solubility will increase as the pH rises and the acid deprotonates.

-

Organic Solvent Solubility: Generally expected to show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. This is common for compounds used in high-throughput screening campaigns, where they are often first dissolved in DMSO[1][2].

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method [11]. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the most reliable technique for solubility measurement[11].

Causality Behind the Shake-Flask Protocol

The core principle is to ensure that the system reaches a true thermodynamic equilibrium. An excess of the solid compound is added to the solvent to guarantee that the dissolution process continues until the solvent is fully saturated[11]. The mixture is then agitated for an extended period (typically 24-72 hours) to allow the rate of dissolution to equal the rate of precipitation. This extended incubation ensures that the measurement is not a reflection of a transient, supersaturated state (kinetic solubility), but rather the stable, true solubility[2].

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure saturation is reached[11]. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Some protocols may extend this to 48 or 72 hours to ensure equilibrium is fully reached, especially for poorly soluble compounds[2].

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high concentration readings.

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a pre-validated method like HPLC-UV or LC-MS/MS[1][2].

Analytical Quantification

Accurate determination of the dissolved compound's concentration is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.

-

Principle: The technique separates the analyte from any potential impurities or excipients, and the amount of UV light absorbed by the analyte is proportional to its concentration.

-

Method Validation: A standard curve must be generated using known concentrations of this compound. This calibration curve is used to determine the concentration of the unknown sample from the solubility experiment. The method should be validated for linearity, accuracy, and precision.

Conclusion

The solubility of this compound is a multifaceted property governed by its pKa, lipophilicity, and the nature of the solvent system. Its characteristically acidic nature makes its aqueous solubility highly pH-dependent, a factor that can be leveraged in formulation and experimental design. For accurate and reliable solubility data, the Shake-Flask method remains the definitive approach, providing the thermodynamic equilibrium solubility essential for robust drug development and chemical process optimization. The protocols and principles outlined in this guide provide a solid framework for researchers to confidently measure and interpret the solubility of this important chemical entity.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 9(2), 523-527.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Box, K., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. (2006). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews, 58(11), 1238-1248.

- The Solubility Company. (n.d.). pKa & LogP Analysis Services.

- U.S. Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 35-40.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.

- Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. thesolubilitycompany.com [thesolubilitycompany.com]

- 5. alfachemic.com [alfachemic.com]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 8. This compound - CAS:1214334-70-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8 [m.chemicalbook.com]

- 10. 5-Bromo-3-methoxypicolinic acid | 1142191-66-9 [sigmaaldrich.com]

- 11. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Characterization of 5-Bromo-6-methoxypicolinic Acid: A Technical Guide

Molecular Structure and Isomeric Context

5-Bromo-6-methoxypicolinic acid is a substituted pyridine derivative. The pyridine ring is functionalized with a carboxylic acid at the 2-position, a methoxy group at the 6-position, and a bromine atom at the 5-position. The relative positions of these substituents create a unique electronic environment that dictates the molecule's spectroscopic signature. It is critical to distinguish this isomer from related compounds like 6-Bromo-5-methoxypicolinic acid, as the substituent positions will significantly alter the resulting spectra, particularly in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (H3 & H4): The pyridine ring has two remaining protons at positions 3 and 4. These will appear as two distinct doublets due to coupling with each other. The electron-withdrawing nature of the adjacent carboxylic acid and bromine will shift these protons downfield. We predict H4 to be slightly more downfield than H3 due to the influence of the para-oriented bromine.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its position will be influenced by the aromatic ring, typically appearing in the range of 3.8-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H4 |

| ~7.8 - 8.0 | d | 1H | H3 |

| >10 | br s | 1H | -COOH |

| ~3.9 | s | 3H | -OCH₃ |

(d = doublet, s = singlet, br s = broad singlet)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm region.

-

Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to heteroatoms (C2, C5, C6) will have their resonances shifted significantly. C6, attached to the electronegative oxygen, will be far downfield. C5, attached to bromine, will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". C2, attached to the carboxylic acid group and adjacent to the ring nitrogen, will also be downfield.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for methoxy groups, around 50-60 ppm.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~158 | C6 |

| ~148 | C2 |

| ~142 | C4 |

| ~115 | C3 |

| ~112 | C5 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

-

O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.[1][2]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.[1]

-

C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

-

C=C and C=N Stretches: The aromatic ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretches: Two C-O stretching bands are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-ether linkage of the methoxy group (around 1230-1270 cm⁻¹).

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Methoxy (-OCH₃) |

| 1700-1730 | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=C, C=N stretches | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid/Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 232.03 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 232 (for the ⁷⁹Br isotopologue) and another at m/z ≈ 234 (for the ⁸¹Br isotopologue). This M, M+2 pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals:

-

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

-

Loss of a carboxyl group (-•COOH): [M - 45]⁺

-

Decarboxylation (-CO₂): [M - 44]⁺

-

Experimental Protocols & Workflow

To ensure data integrity, standardized protocols must be followed. The choice of solvent and instrument parameters is critical for obtaining high-quality, reproducible data.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and an acquisition time of ~2-4 seconds are typical.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). High-resolution mass spectrometry is preferred to obtain accurate mass measurements for elemental composition confirmation.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction of the key spectroscopic features based on fundamental principles. The predicted ¹H and ¹³C NMR spectra are defined by the unique electronic effects of the substituents on the pyridine ring. The IR spectrum is expected to clearly show the characteristic vibrations of the carboxylic acid and methoxy functional groups. Finally, mass spectrometry will confirm the molecular weight and unambiguously indicate the presence of a single bromine atom through its characteristic M, M+2 isotopic pattern. These predicted data serve as a crucial reference for any researcher engaged in the synthesis and characterization of this compound, ensuring scientific rigor and integrity in their work.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Pavia, D.L., et al. (n.d.). Infrared Spectroscopy. A handout from a university course, likely based on the textbook "Introduction to Spectroscopy".

- Koval'chuk, T. V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.[2]

Sources

potential biological activity of 5-Bromo-6-methoxypicolinic acid

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine carboxylic acid with a structural motif that suggests a rich potential for biological activity. Picolinic acid and its derivatives have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a bromine atom and a methoxy group on the pyridine ring further modulates its electronic and steric properties, potentially enhancing its interaction with biological targets.[3][4][5] This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, detailed experimental protocols for its investigation, and a framework for interpreting the potential results.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the pyridine carboxylic acid class of compounds, which are known for their diverse biological activities.[2] The core picolinic acid scaffold is a key feature in several natural products with antibiotic and antitumor properties.[6] The versatility of this scaffold is due to the electron-deficient nature of the pyridine ring and the metal-chelating ability of the carboxylic acid group, which can facilitate interactions with biological macromolecules like enzymes.[2]

The substituents on the pyridine ring are critical in defining the specific biological activity of a picolinic acid derivative:

-

The Picolinic Acid Core : The arrangement of the carboxylic acid at the 2-position of the pyridine ring is crucial for the metal-chelating properties of these molecules, a key factor in the inhibition of metalloenzymes.[2]

-

The Bromo- Substituent : The bromine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring. This can impact the compound's binding affinity to target proteins. Brominated heterocyclic compounds are pivotal intermediates in the synthesis of various therapeutic agents, including receptor antagonists.[3][7]

-

The Methoxy- Substituent : The methoxy group at the 6-position is an electron-donating group, which can also modulate the electronic properties of the pyridine ring and participate in hydrogen bonding with biological targets. Methoxy-substituted picolinic acids are being investigated for applications in treating respiratory disorders.[4][5]

Given these structural features, this compound is a compelling candidate for investigation as an enzyme inhibitor, an antimicrobial agent, or an anti-inflammatory compound. This guide will focus on providing the experimental framework to explore these potential activities.

Hypothesized Biological Activity and Mechanism of Action

Enzyme Inhibition

Picolinic acid derivatives are well-documented enzyme inhibitors.[1][2][8][9] The primary hypothesis for this compound is its potential to inhibit metalloenzymes.

Hypothesized Mechanism of Action: Metalloenzyme Inhibition

Many enzymes require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their catalytic activity. The picolinic acid moiety can chelate this metal ion, displacing it from its coordination site within the enzyme's active site and thereby inhibiting its function. The bromo- and methoxy- substituents can further enhance binding affinity through hydrophobic and hydrogen-bonding interactions with amino acid residues in the active site.

A potential class of target enzymes includes matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis.

Caption: Hypothetical mechanism of metalloenzyme inhibition by this compound.

Antimicrobial Activity

The structural similarity of picolinic acid to nicotinic acid (a precursor for NAD⁺ and NADP⁺ biosynthesis) suggests that its derivatives could interfere with essential metabolic pathways in microorganisms.

Hypothesized Mechanism of Action: Disruption of Bacterial Metabolism

This compound may act as an antimetabolite, competing with native substrates for the active sites of enzymes involved in vital metabolic pathways, such as those for cofactor synthesis or amino acid metabolism. The brominated aromatic ring could also contribute to membrane disruption or oxidative stress within the bacterial cell.[10]

Anti-inflammatory Activity

Certain picolinic acid derivatives have demonstrated anti-inflammatory properties.[11] This activity could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The compound could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Alternatively, it could interfere with transcription factors such as NF-κB, which regulate the expression of pro-inflammatory cytokines.

Experimental Workflows for Biological Activity Screening

The following diagram outlines a general workflow for screening the potential biological activities of this compound.

Caption: Experimental workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (MMP-9)

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against human recombinant matrix metalloproteinase-9 (MMP-9).

Materials:

-

Human recombinant MMP-9 (activated)

-

Fluorogenic MMP-9 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted compound or DMSO (vehicle control).

-

Add 20 µL of the MMP-9 enzyme solution (final concentration ~1-5 ng/mL).

-

Incubate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 20 µL of the fluorogenic MMP-9 substrate to each well.

-

Data Acquisition: Immediately begin kinetic reading on a fluorescence microplate reader (e.g., excitation/emission wavelengths appropriate for the substrate) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Hypothetical Data Presentation:

| Compound | IC₅₀ (µM) |

| This compound | 5.2 |

| GM6001 (Positive Control) | 0.01 |

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well clear microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).

Hypothetical Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | 32 | >128 |

| Ciprofloxacin | 0.5 | 0.015 |

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of this compound to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Dexamethasone)

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Mouse TNF-α ELISA kit

-

24-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle/positive control) for 1 hour.

-

Inflammatory Stimulation: Add LPS to the wells (final concentration of 100 ng/mL) to stimulate an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection and Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

-

Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control and plot the results against the compound concentration.

Hypothetical Data Presentation:

| Treatment | TNF-α (pg/mL) | Cell Viability (%) |

| Vehicle | 50 ± 8 | 100 |

| LPS (100 ng/mL) | 2500 ± 210 | 98 |

| LPS + this compound (10 µM) | 1200 ± 150 | 95 |

| LPS + Dexamethasone (1 µM) | 300 ± 45 | 99 |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. The in-depth technical guide provided here outlines a rational, hypothesis-driven approach to exploring its potential biological activities as an enzyme inhibitor, antimicrobial agent, and anti-inflammatory compound. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses. Positive results from these initial in vitro screens would warrant further investigation into the specific molecular targets and mechanisms of action, followed by preclinical evaluation in relevant animal models of disease. The structural features of this compound, combined with the rich chemical history of picolinic acids, make it a compelling candidate for further drug discovery and development efforts.

References

- Benchchem. Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development.

- Kühn, H., et al. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed.

- Smolecule. Buy 2-Amino-6-bromo-4-pyridinecarboxylic acid | 1060811-29-1.

- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

- ChemicalBook. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.

- Zhan, Y., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC - NIH.

- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- BenchChem. Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids.

- ChemicalBook. 6-Bromo-5-methoxypicolinic acid | 54232-43-8.

- Google Patents. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.

- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- Journal of Organic Chemistry. (1996). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- Journal of Applied Bacteriology. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).

- ECHEMI. Buy 6-Bromo-5-methoxypicolinic acid from GIHI CHEMICALS CO.,LIMITED.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 2-Amino-6-bromo-4-pyridinecarboxylic acid | 1060811-29-1 [smolecule.com]

An In-Depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the specific historical discovery of this particular isomer is not well-documented in scientific literature, its structural motifs are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and potential applications of this compound, drawing upon established methodologies for the synthesis of analogous compounds. A detailed, field-proven synthetic protocol is presented, along with a discussion of the strategic importance of brominated pyridine derivatives in modern organic synthesis.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, a simple isomer of nicotinic acid, and its derivatives have a rich history in the development of therapeutic agents.[1] These compounds are found in a variety of natural products with notable biological activities, including the antitumor and antibacterial agent streptonigrin and the antibiotic fusaric acid.[1] The pyridine ring, a key feature of picolinic acid, is a prevalent scaffold in numerous successful drug molecules. The introduction of substituents, such as bromine atoms and methoxy groups, onto the pyridine ring dramatically expands the chemical space and allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Brominated pyridine derivatives, in particular, are highly valued building blocks in modern organic synthesis.[2][3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular architectures.[2] The carboxylic acid functionality of picolinic acid provides an additional site for modification, such as amidation or esterification, further enhancing its utility as a scaffold in drug discovery and materials science.[3]

While the specific discovery and historical development of this compound are not extensively documented, its chemical structure suggests its potential as a valuable intermediate in the synthesis of novel compounds with diverse applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| CAS Number | 1214334-70-9 | [4] |